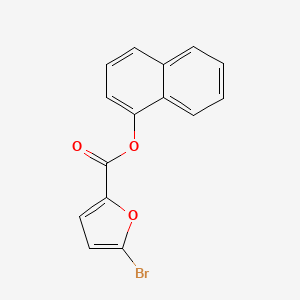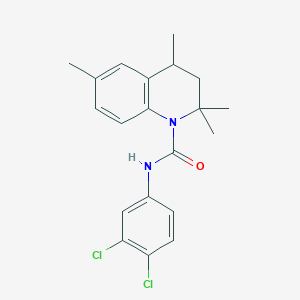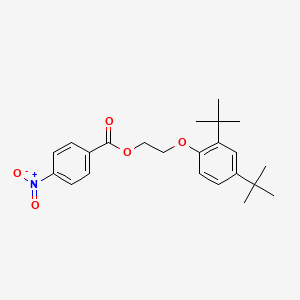
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate is an organic compound that features a combination of phenoxy and nitrobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide to form 2-(2,4-di-tert-butylphenoxy)ethanol. This intermediate is then esterified with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Carboxylic acids and alcohols.
科学的研究の応用
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the compound’s antimicrobial activity may be attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Shares the phenoxy group but lacks the nitrobenzoate moiety.
Ethyl 4-nitrobenzoate: Contains the nitrobenzoate group but lacks the phenoxy group.
2-(2,4-Di-tert-butylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)ethyl 4-nitrobenzoate is unique due to the combination of the bulky tert-butyl groups, the phenoxy linkage, and the nitrobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
分子式 |
C23H29NO5 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
2-(2,4-ditert-butylphenoxy)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C23H29NO5/c1-22(2,3)17-9-12-20(19(15-17)23(4,5)6)28-13-14-29-21(25)16-7-10-18(11-8-16)24(26)27/h7-12,15H,13-14H2,1-6H3 |
InChIキー |
NKBOHQIDOWPHPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


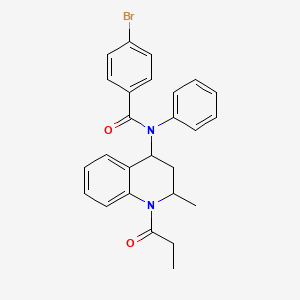
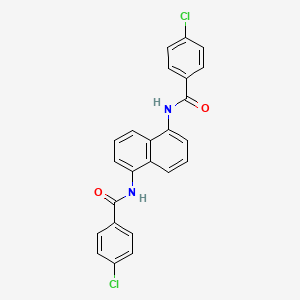
![N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12453586.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)
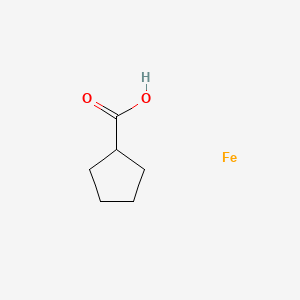
![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
